(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Overview
Description
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chiral amine compound with a cyclopropane ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting nitrile is then reduced to the corresponding amine using lithium aluminum hydride, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques such as crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- (1S,2R)-2-(4-Chlorophenyl)cyclopropanamine Hydrochloride
- (1S,2R)-2-(4-Methylphenyl)cyclopropanamine Hydrochloride
Uniqueness
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
(1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBZLHQLCAFOQ-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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